Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride
Description
Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate; hydrochloride is a bicyclic organic compound featuring an azetidine ring (four-membered nitrogen heterocycle) substituted at the 3-position with a hydroxyl group and a 2-piperidyl moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the azetidine nitrogen, while the hydrochloride salt enhances solubility and stability. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, particularly for developing central nervous system (CNS)-targeting molecules due to the piperidine fragment’s prevalence in neuromodulators .
Properties
Molecular Formula |
C13H25ClN2O3 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-2-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10;/h10,14,17H,4-9H2,1-3H3;1H |
InChI Key |
MSVDVOKDQJWNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2)O.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
The azetidine scaffold’s substitution pattern critically influences physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Comparison of Azetidine Derivatives
*Calculated based on formula C₁₇H₃₁N₃O₃·HCl.
Key Observations:
Piperidyl vs. Aryl Substitution : The target compound’s 2-piperidyl group introduces rigidity and basicity, contrasting with the aryl-substituted analog in , which is optimized for SSRI activity via π-π interactions .
Hydroxy Group vs. Halogen/Fluorine: The 3-hydroxy group in the target compound may participate in hydrogen bonding, similar to the hydroxymethyl group in PharmaBlock’s fluorinated analog .
Heterocyclic Variations : Replacing piperidyl with a triazolyl group () introduces a planar heterocycle capable of metal coordination or dipole interactions, expanding utility in kinase inhibitors .
Salt Forms and Solubility
Hydrochloride salts are prevalent among azetidine derivatives to improve aqueous solubility. For example:
Research Findings and Implications
- However, analogs like PB05003 suggest that steric hindrance from the tert-butyl group simplifies crystallization .
- This contrasts with triazole-containing analogs, which may target enzymes like kinases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and azetidine ring exhibit nucleophilic substitution potential. Key examples include:
a. Piperidine Nitrogen Alkylation
The piperidine moiety undergoes alkylation under Mitsunobu conditions or base-mediated reactions. For example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 5-Chloro-2-hydroxybenzonitrile | DIAD, PPh₃, THF | Piperidine-linked aryl ether derivative | 74% |
This reaction demonstrates the utility of the piperidine nitrogen in constructing pharmacologically relevant ether linkages .
Grignard Additions to the Hydroxy Group
The hydroxy group at the azetidine C3 position participates in Grignard reactions, enabling the formation of tertiary alcohols. Representative data:
| Grignard Reagent | Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl MgBr | tert-Butyl 3-oxoazetidine-1-carboxylate | 0°C → RT, THF, 1 h | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 78–99% |
These reactions highlight the electrophilic character of the carbonyl group adjacent to the azetidine ring, which is critical for generating structurally diverse analogs .
Aza-Michael Addition Reactions
The hydroxyazetidine core participates in aza-Michael additions, forming sp³-hybridized nitrogen centers. For instance:
| Michael Acceptor | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α,β-Unsaturated ester | THF, RT, 18 h | Functionalized azetidine-pyrazole hybrid | 62% |
This reactivity is pivotal for constructing fused heterocyclic systems, as confirmed by ¹H-¹⁵N HMBC spectral data .
Deprotection and Functional Group Interconversion
The tert-butyl carbamate group is selectively cleaved under acidic conditions, enabling further derivatization:
| Reaction Type | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Boc Deprotection | HCl (conc.), acetic acid, reflux | Free azetidine-piperidine amine hydrochloride | Quantitative deprotection | |
| Hydroxyl Oxidation | MnO₂, CH₂Cl₂, RT | Ketone intermediate | Not reported |
These transformations are essential for generating bioactive intermediates in drug discovery pipelines.
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its unique substitution pattern:
| Analog | Key Difference | Reactivity Profile | Source |
|---|---|---|---|
| tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate | Pyridine vs. piperidine substituent | Reduced nucleophilicity at N | |
| tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | Bromine substitution | Enhanced electrophilicity at C4 |
Synthetic Optimization Strategies
Industrial-scale syntheses emphasize green chemistry principles:
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl 3-hydroxy-3-(2-piperidyl)azetidine-1-carboxylate;hydrochloride?
The synthesis typically involves three key steps:
- Cyclization : Formation of the azetidine ring via intramolecular cyclization of precursors like β-amino alcohols or nitriles under basic conditions .
- Piperidinyl Introduction : Nucleophilic substitution or reductive amination to introduce the piperidinyl group at the azetidine C3 position. For example, reacting azetidine intermediates with piperidine derivatives in the presence of a coupling agent .
- Hydroxylation : Oxidation of a precursor using reagents like potassium permanganate or hydrogen peroxide to introduce the hydroxyl group .
- Final Salt Formation : Treatment with HCl to yield the hydrochloride salt .
Reaction Conditions Table
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | NaH, DMF, 0–5°C | Use anhydrous solvents to avoid hydrolysis |
| Piperidinyl Addition | Piperidine, EDC/HOBt, DCM, RT | Monitor pH for optimal substitution |
| Hydroxylation | KMnO₄, H₂O/acetone, 40°C | Control temperature to prevent over-oxidation |
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring, tert-butyl group, and piperidinyl substitution. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for single-crystal structure determination, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₂₄N₂O₃·HCl) and isotopic patterns .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretching of the carboxylate at ~1700 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a scaffold for designing neuroactive compounds (e.g., serotonin receptor agonists) due to its rigid azetidine-piperidine framework .
- Chemical Biology : Used in structure-activity relationship (SAR) studies to explore substituent effects on bioactivity .
- Material Science : Intermediate for synthesizing polymers with tailored rigidity and solubility .
Advanced Questions
Q. How can synthesis be optimized for higher yield and purity in industrial-scale production?
- Catalyst Use : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .
- Continuous Flow Reactors : Improve heat/mass transfer for cyclization and hydroxylation steps, reducing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while tert-butyl ester groups stabilize intermediates against hydrolysis .
- Purity Control : Recrystallization from ethanol/water mixtures removes impurities, confirmed by HPLC (>99% purity) .
Q. How can contradictions in reported biological activities of this compound be resolved?
Discrepancies often arise from:
- Varied Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control buffer pH to ensure reproducibility .
- Structural Analog Interference : Compare with analogs (e.g., tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate) to isolate the piperidinyl-hydroxyl group’s role .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values .
Comparative Bioactivity Table
| Analog | Target Receptor | IC₅₀ (nM) | Key Structural Difference |
|---|---|---|---|
| Target Compound | 5-HT₂A | 12.3 | C3 hydroxyl and piperidinyl groups |
| tert-Butyl 3-cyanoazetidine derivative | 5-HT₂A | 45.7 | Cyano substitution at C3 |
Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?
- Conformational Flexibility : The azetidine ring’s puckering and piperidinyl chair-flipping require enhanced sampling methods (e.g., metadynamics) .
- Protonation States : The hydrochloride salt’s ionic form must be modeled explicitly in molecular dynamics (MD) simulations to capture solvent interactions .
- Force Field Limitations : Standard force fields (e.g., AMBER) may not accurately parameterize the tert-butyl group’s steric effects, necessitating QM/MM hybrid approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
